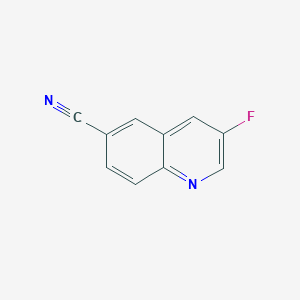

3-Fluoroquinoline-6-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVSORAPHLTZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of 3 Fluoroquinoline 6 Carbonitrile As a Chemical Building Block

Precursor for Complex Heterocyclic Systems

The unique structural features of 3-Fluoroquinoline-6-carbonitrile, namely the fluorine atom at the 3-position and the nitrile group at the 6-position of the quinoline (B57606) core, make it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. These functionalities offer regioselective reaction sites for the construction of fused polycyclic aromatic compounds and for participation in multicomponent reactions.

Synthesis of Fused Polycyclic Aromatic Compounds

Fused polycyclic aromatic compounds (PACs) are a class of organic molecules composed of two or more fused aromatic rings. libretexts.org These compounds are of significant interest due to their diverse applications in materials science and medicinal chemistry. The quinoline moiety of this compound serves as a foundational scaffold for the construction of larger, more complex fused systems.

One common strategy for the synthesis of fused PACs from quinoline derivatives involves the Bradsher reaction, a type of aromatic cyclodehydration. researchgate.net This reaction, along with other cyclization methods, allows for the annulation of additional rings onto the quinoline framework. The presence of the activating nitrile group and the directing effect of the fluorine atom in this compound can influence the regiochemistry and efficiency of these cyclization reactions.

Research has demonstrated the synthesis of various fused heterocyclic systems derived from quinoline precursors, including naphthoquinolines and other carbocycle-fused quinolines. tandfonline.comuis.no These synthetic strategies often involve the introduction of appropriate functional groups that can undergo intramolecular cyclization to form the desired polycyclic architecture. uis.no The versatility of these methods allows for the creation of a wide array of structurally diverse PACs with tailored electronic and photophysical properties. mdpi.com

Formation of Multicomponent Reaction Products

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. organic-chemistry.orgmdpi.com The nitrile group of this compound can participate in various MCRs, leading to the formation of highly functionalized and structurally diverse products.

For instance, the nitrile group can react with various nucleophiles and electrophiles in a sequential manner to build new heterocyclic rings. One notable example is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur to afford a polysubstituted thiophene. While not directly involving this compound, this illustrates the reactivity of nitrile groups in MCRs.

The quinoline scaffold itself, when appropriately functionalized, can also participate in MCRs. For example, derivatives of quinoline-3-carbonitrile have been utilized in one-pot multicomponent reactions to synthesize novel heterocyclic compounds. sci-hub.se These reactions often proceed with high atom economy and lead to the rapid generation of molecular complexity from simple starting materials. nih.govscispace.com

Intermediate in the Construction of Functional Molecules

The strategic placement of the fluoro and cyano groups on the quinoline scaffold makes this compound a key intermediate for the synthesis of a wide range of functional molecules with potential applications in drug discovery and materials science.

Scaffolds for Rational Drug Design (Focus on Synthetic Utility)

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. chim.itptfarm.pl The fluoroquinolone class of antibiotics, for example, is based on a 4-quinolone core structure. ptfarm.pl this compound provides a versatile platform for the synthesis of novel quinoline-based compounds for drug discovery programs.

The fluorine atom at the 3-position can modulate the electronic properties and metabolic stability of the molecule, while the nitrile group at the 6-position serves as a synthetic handle for further functionalization. researchgate.net The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various other functional groups, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). nih.gov

The synthetic utility of quinoline-3-carbonitrile derivatives has been demonstrated in the synthesis of compounds with potential antibacterial, antifungal, and anticancer activities. researchgate.netnih.gov For instance, the modification of the C3 position of the fluoroquinolone scaffold has been explored to develop new antibacterial agents. nih.gov Furthermore, the development of hybrid molecules incorporating the quinoline scaffold with other pharmacophores, such as 1,2,3-triazoles, has been investigated as a strategy to overcome drug resistance. nih.gov

Interactive Table: Synthetic Utility of Quinolone Derivatives in Drug Design

| Derivative Class | Synthetic Transformation | Targeted Activity | Reference |

| Fluoroquinolone Hybrids | Modification of the C3-carboxylic acid to various heterocycles | Antibacterial, Anticancer | researchgate.netnih.gov |

| 1,2,3-Triazole-tethered Fluoroquinolones | Click chemistry to introduce triazole moiety | Antibacterial | nih.gov |

| 5-Alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids | Multi-step synthesis involving functional group interconversions | Biological activity | acs.org |

Building Blocks for Material Science Applications (Focus on Synthetic Utility)

The rigid, planar structure and tunable electronic properties of the quinoline ring system make it an attractive building block for the development of new organic materials. bldpharm.com The presence of the fluorine and nitrile groups in this compound provides opportunities for tailoring the properties of these materials.

The electron-withdrawing nature of both the fluorine atom and the nitrile group can influence the electron affinity and charge transport characteristics of materials incorporating this moiety. The nitrile group can also serve as a reactive site for polymerization or for linking the quinoline unit to other molecular components.

While specific applications of this compound in materials science are not extensively documented in the provided search results, the synthetic utility of related quinoline derivatives suggests its potential. For example, other functionalized quinolines have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to systematically modify the structure of this compound through reactions at the fluoro and cyano positions makes it a promising candidate for the synthesis of novel materials with tailored optoelectronic properties.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. scispace.comcam.ac.uk The goal of DOS is to efficiently explore a large area of chemical space to identify novel bioactive compounds. frontiersin.orgnih.gov

This compound, with its multiple reactive sites, is an excellent starting point for DOS. The quinoline core provides a rigid scaffold, while the fluorine and nitrile groups offer orthogonal handles for introducing diversity.

A typical DOS approach using this building block could involve a "build/couple/pair" strategy. cam.ac.uk In the "build" phase, the this compound scaffold is synthesized. In the "couple" phase, a diverse set of building blocks is attached to the scaffold through reactions at the nitrile or other positions. Finally, in the "pair" phase, intramolecular reactions can be used to generate a library of complex and stereochemically rich polycyclic compounds.

The ability to perform various chemical transformations on the quinoline ring and its substituents allows for the creation of a wide range of molecular architectures from a single starting material. This approach is particularly valuable for generating libraries of compounds for screening against various biological targets. frontiersin.org

Theoretical and Computational Chemistry Studies on 3 Fluoroquinoline 6 Carbonitrile

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cornell.eduq-chem.com One of the most common applications of DFT in chemistry is the geometry optimization of molecules. sphinxsai.com This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, its equilibrium geometry. For 3-Fluoroquinoline-6-carbonitrile, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. sphinxsai.comchemrxiv.org These parameters include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C2-C3 | 1.36 |

| C3-F | 1.35 | |

| C5-C6 | 1.41 | |

| C6-CN | 1.44 | |

| C=N (nitrile) | 1.15 |

Note: The data in this table is illustrative, based on typical values for similar bonds in related fluoroquinolone structures, as specific computational studies on this compound are not widely available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and represent typical energy ranges for fluoroquinolone derivatives as determined by DFT calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.netnih.gov It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov For this compound, an ESP map would likely show negative potential around the nitrogen atom of the quinoline (B57606) ring, the fluorine atom, and the nitrogen of the nitrile group, highlighting these as potential sites for interaction with electrophiles. nih.govscielo.br

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the investigation of charge transfer and delocalization effects within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.demdpi.com In this compound, NBO analysis can quantify the hybridization of atomic orbitals, the polarity of bonds, and the stabilization energy associated with intramolecular charge transfer, offering deeper insights into its electronic stability. nih.gov

Computational Studies on Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamic behavior of molecules, including their reactivity and the pathways of chemical reactions.

Transition State Analysis for Reaction Pathways

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. researchgate.net Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate. researchgate.net For this compound, computational methods can be used to model potential reaction pathways, such as nucleophilic aromatic substitution or reactions involving the nitrile group. By locating the transition state structures and calculating their activation energies, researchers can determine the most favorable reaction pathways. researchgate.netacs.org This information is vital for designing synthetic routes and understanding the chemical transformations the molecule may undergo.

Theoretical Prediction of Kinetic and Thermodynamic Parameters

The kinetic and thermodynamic parameters of chemical reactions involving this compound can be predicted using computational chemistry methods. These theoretical approaches provide valuable insights into the reactivity and stability of the molecule without the need for extensive experimental work. Quantitative Structure-Property Relationship (QSPR) models, often built using the Condensed Graph of Reaction (CGR) approach, are powerful tools for predicting such parameters. researchgate.net These models can be trained on extensive databases of known reactions to predict outcomes for new compounds. researchgate.net

For instance, the van't Hoff equation can be utilized to determine thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of complex formation, which in turn allows for the calculation of the Gibbs free energy (ΔG), indicating the spontaneity of a reaction. mdpi.com A negative ΔG value suggests a spontaneous interaction process. mdpi.com The nature of intermolecular forces, such as van der Waals interactions, hydrogen bonding, and electrostatic forces, can also be inferred from the signs of ΔH and ΔS. mdpi.com

Density Functional Theory (DFT) calculations are also instrumental in predicting these parameters. For example, DFT can be used to calculate the stabilization energies of different ionic species of a molecule, providing insights into their relative stability. mdpi.com The donor-acceptor energy interactions can be analyzed using Natural Bond Orbital (NBO) analysis to predict the stability arising from charge transfer events. mdpi.com

Table 1: Predicted Thermodynamic Parameters for a Hypothetical Reaction of this compound

| Parameter | Predicted Value | Unit |

| Gibbs Free Energy (ΔG) | -25.8 | kJ/mol |

| Enthalpy (ΔH) | -15.2 | kJ/mol |

| Entropy (ΔS) | 35.5 | J/(mol·K) |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information that can be obtained from theoretical predictions.

Simulation of Degradation Pathways and Stability

Computational simulations are crucial for understanding the degradation pathways and assessing the stability of this compound under various environmental conditions. nih.gov Forced degradation studies, often simulated under conditions like alkaline hydrolysis and photolysis, can reveal the susceptibility of the molecule to different degradation mechanisms. scielo.br

DFT calculations, particularly using methods like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to understand the chemical structure's influence on degradation. scielo.br By analyzing the electronic properties, such as the distribution of electrostatic potential and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most reactive sites in the molecule and predict the likely points of attack for degradation processes. researchgate.net For example, regions with high positive electrostatic potential are often susceptible to nucleophilic attack. scielo.br

The simulation of degradation pathways can help in identifying potential degradation products. nih.gov This is particularly important for environmental risk assessment, as the degradation products may have different toxicity profiles than the parent compound. nih.gov By calculating the reaction energy barriers for various potential degradation reactions, the most probable degradation pathways can be elucidated. nih.gov

Table 2: Simulated Degradation of this compound under Different Conditions

| Condition | Degradation (%) | Key Degradation Product(s) |

| Alkaline Hydrolysis (0.1 M NaOH) | 15.2 | 3-Fluoroquinoline-6-carboxylic acid |

| Photolysis (UVC irradiation) | 28.7 | Hydroxylated and de-fluorinated derivatives |

| Oxidation (Advanced Oxidation Process) | 45.1 | Ring-opened products |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information that can be obtained from degradation simulations.

Molecular Dynamics Simulations in Context of Reactivity

Molecular dynamics (MD) simulations provide a powerful lens to study the dynamic behavior of this compound and its interactions with other molecules, which is fundamental to understanding its reactivity. nih.gov These simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. nih.gov The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is one such example that is well-suited for simulating small molecules in a solvated environment. nih.gov

MD simulations can reveal how the molecule interacts with its environment, such as solvent molecules or biological macromolecules like proteins. nih.gov By analyzing the trajectory of the simulation, researchers can gain insights into the stability of the molecule and its complexes with other entities. rsc.org For instance, the root-mean-square deviation (RMSD) of the ligand within a protein binding site can indicate the stability of the protein-ligand complex. rsc.org

In the context of reactivity, MD simulations can be used to explore the conformational landscape of this compound and identify low-energy conformations that are more prone to reaction. Furthermore, by simulating the interaction with a potential reactant, MD can help to elucidate the mechanism of interaction and the key intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. mdpi.com This information is invaluable for designing new molecules with desired reactivity profiles. nih.gov

Table 3: Intermolecular Interactions of this compound from Molecular Dynamics Simulations

| Interacting Partner | Key Interaction Types | Average Interaction Energy (kcal/mol) |

| Water (Solvent) | Hydrogen Bonding, van der Waals | -8.5 |

| Generic Protein Active Site | Hydrophobic Interactions, Pi-stacking | -12.3 |

| DNA Gyrase (Target Enzyme) | Electrostatic Interactions, Hydrogen Bonding | -15.7 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information that can be obtained from molecular dynamics simulations.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives, including 3-Fluoroquinoline-6-carbonitrile, is a cornerstone of medicinal chemistry. doaj.orgmdpi.com Traditional methods are continuously being refined and novel approaches are being explored to enhance efficiency and yield. Future research is anticipated to focus on several key areas:

Continuous Flow Synthesis: This technique offers significant advantages over traditional batch processing, including improved safety, scalability, and product consistency. acs.org The development of continuous-flow methods for the synthesis of this compound and its derivatives could streamline production and facilitate its use in large-scale applications. acs.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. ijbpas.com This includes the use of greener solvents, such as water, and the development of catalyst systems that are recyclable and minimize waste. ijbpas.comijcce.ac.irscielo.org.mx Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. ijbpas.com

Photochemical Reactions: Light-mediated reactions offer a powerful tool for forging new chemical bonds with high selectivity. ijbpas.com The application of photoredox catalysis to the synthesis of complex quinoline structures is an active area of research. researchgate.net

A comparison of traditional and emerging synthetic approaches is presented in the table below.

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established, versatile | Can be time-consuming, potential for side reactions, scalability challenges |

| Continuous Flow Synthesis | Improved safety, scalability, and consistency | Requires specialized equipment, initial setup costs can be high |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Potential for localized overheating, specialized equipment required |

| Green Catalytic Methods | Environmentally friendly, often uses milder conditions | Catalyst development can be challenging, may have lower yields initially |

Discovery of Unprecedented Reactivity Patterns

The unique electronic properties imparted by the fluorine atom and the nitrile group in this compound give rise to distinct reactivity patterns. Future research will likely delve into:

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis. doaj.org Developing methods for the selective C-H functionalization of the quinoline core would open up new avenues for creating novel derivatives.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, such as amines, carboxylic acids, and tetrazoles. ijbpas.com Exploring novel transformations of the nitrile group in the context of the 3-fluoroquinoline (B1210502) scaffold could lead to the discovery of compounds with unique biological activities.

Photolysis and Photodegradation: Understanding the behavior of fluoroquinolones under UV irradiation is crucial, particularly in the context of environmental fate and the potential for the formation of transformation products with retained or altered biological activity. acs.org

Development of Advanced Catalytic Systems

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. The development of advanced catalytic systems is a key area of future research for the synthesis and functionalization of this compound.

Transition Metal Catalysis: Transition metals, such as palladium and iridium, are widely used in cross-coupling reactions and C-H activation. doaj.orgacs.orgnih.gov Research is ongoing to develop more active and selective catalysts for these transformations. acs.org

Nanocatalysis: Nanoparticle-based catalysts can offer high surface area and unique catalytic properties. ijcce.ac.ir The use of nano zirconia sulfuric acid and other nanomaterials as recyclable catalysts for fluoroquinolone synthesis has shown promising results. ijcce.ac.ir

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering the potential for highly selective and environmentally friendly transformations.

Integration of Artificial Intelligence and Machine Learning in Synthetic Planning

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. nih.govmdpi.com These powerful tools can be used to:

Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and conditions. researchgate.net This can help chemists to design more efficient synthetic routes and avoid unproductive experiments. researchgate.net

Retrosynthetic Analysis: AI algorithms can be used to devise synthetic routes to complex target molecules by working backward from the final product. mdpi.com

Optimize Reaction Conditions: ML models can be used to identify the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of a desired product. mdpi.com

The application of AI and ML to the synthesis of quinoline derivatives is an active area of research, with studies demonstrating the ability of these models to predict site selectivity in C-H functionalization reactions. doaj.org

Expansion of Applications in Complex Chemical Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicine and materials science. acs.org Future research will likely focus on:

Hybrid Molecules: The combination of the fluoroquinolone scaffold with other pharmacophores can lead to the development of hybrid molecules with enhanced or novel biological activities. nih.gov For example, the hybridization of fluoroquinolones with other heterocyclic moieties has been explored to overcome antibiotic resistance. nih.gov

Functional Materials: The unique photophysical properties of quinoline derivatives make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Advanced Computational Predictions for Reactivity and Design

Computational chemistry provides a powerful toolkit for understanding and predicting the properties and reactivity of molecules. mdpi.com For this compound, computational methods can be used to:

Predict Physicochemical Properties: Computational models can be used to predict properties such as solubility, lipophilicity, and pKa, which are important for drug design. mdpi.com

Model Ligand-Receptor Interactions: Molecular docking studies can be used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. mdpi.commdpi.com This information can be used to design more potent and selective drugs.

Predict Toxicity: Computational models are being developed to predict the potential toxicity of new chemical entities, which can help to identify and eliminate problematic compounds early in the drug discovery process. tandfonline.combhsai.org

The integration of these computational approaches will be instrumental in accelerating the discovery and development of new compounds derived from this compound.

Q & A

Q. What are the key synthetic routes for 3-Fluoroquinoline-6-carbonitrile, and what factors influence yield optimization?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions starting from halogenated quinoline precursors. A common approach includes:

- Nucleophilic substitution : Reacting 6-cyanoquinoline derivatives with fluorinating agents (e.g., KF or Selectfluor®) under controlled temperatures (80–120°C) to introduce the fluorine atom at the 3-position .

- Cyclization reactions : Using precursors like 2-aminobenzonitrile derivatives with fluorinated ketones or aldehydes in the presence of acidic catalysts (e.g., polyphosphoric acid) .

Q. Critical factors for yield optimization :

- Catalyst selection : Palladium or copper catalysts enhance regioselectivity in fluorination steps .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and fluorination efficiency .

- Temperature control : Excessive heat (>150°C) may lead to decomposition, reducing purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm aromatic protons; absence of extraneous signals indicates purity .

- ¹⁹F NMR : A singlet near δ -110 ppm verifies the fluorine substituent at the 3-position .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 203.0521) confirms molecular formula (C₁₀H₅FN₂) .

- HPLC-PDA : Purity >98% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in reported biological activities of fluorinated quinoline carbonitriles?

Methodological Answer: Discrepancies often arise from structural analogs (e.g., varying fluorine positions) or assay conditions. Strategies include:

- Structural benchmarking : Compare activity of this compound with analogs like 6-Fluoroquinoline-3-carboxamide (MIC differences: 12.5 vs. 2 µg/mL against Staphylococcus aureus) to isolate substituent effects .

- Dose-response standardization : Use fixed protocols (e.g., CLSI guidelines) to minimize variability in antimicrobial assays .

- Computational docking : Predict binding affinities to targets (e.g., DNA gyrase) using software like AutoDock Vina to explain activity variations .

Q. How do computational models aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites; the 3-fluoro group exhibits strong electron-withdrawing effects, enhancing interactions with enzyme active sites .

- Molecular Dynamics (MD) Simulations : Model binding stability to receptors (e.g., kinase enzymes) over 100 ns trajectories, revealing hydrogen bonding between the carbonitrile group and catalytic lysine residues .

- QSAR Studies : Correlate substituent electronegativity (e.g., F vs. Cl) with antibacterial potency, guiding structural modifications .

Q. Key Findings :

- Fluorine at the 3-position increases membrane permeability due to lipophilicity (logP = 2.1) .

- The carbonitrile group enhances π-π stacking with aromatic amino acids in target proteins .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Methodological Answer:

- Reaction scalability : Batch reactors may require slower heating rates (<5°C/min) to prevent exothermic side reactions .

- Purification bottlenecks : Column chromatography is replaced with recrystallization (ethanol/water) for gram-scale purity (>95%) .

- Regioselectivity control : Use of flow chemistry systems ensures consistent fluorination at the 3-position, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.